molecular formula C21H21N3O4S B12475241 N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide

Cat. No.: B12475241
M. Wt: 411.5 g/mol
InChI Key: WTXBNJGKMLGSEI-UHFFFAOYSA-N
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Description

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenylsulfonyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild and functional group-tolerant reaction conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and methylphenylsulfonyl groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C21H21N3O4S/c1-16-9-11-18(12-10-16)29(26,27)24(19-7-3-4-8-20(19)28-2)15-21(25)23-17-6-5-13-22-14-17/h3-14H,15H2,1-2H3,(H,23,25)

InChI Key

WTXBNJGKMLGSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=CC=C3OC

Origin of Product

United States

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